molecular formula C7H14O2Si B2519639 1-(Trimethylsilyl)cyclopropanecarboxylic acid CAS No. 31469-29-1

1-(Trimethylsilyl)cyclopropanecarboxylic acid

Cat. No.: B2519639
CAS No.: 31469-29-1
M. Wt: 158.272
InChI Key: MKPDOHYDQLLZBU-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C7H14O2Si and its molecular weight is 158.272. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Spectral Properties

1-(Trimethylsilyl)cyclopropanecarboxylic acid has been used in the synthesis of phosphaalkenes. Cyclopropanecarboxylic acid chlorides reacted with tris(trimethylsilyl)phosphane, leading to cyclopropylcarbonylbis(trimethylsilyl)phosphanes and phosphaalkenes as mixtures of E- and Z-isomers (Kostitsyn et al., 1994).

Desilylative Condensation Reactions

The 1-trimethylsilyl derivatives of this compound, including methyl cyclopropanecarboxylate and cyanocyclopropane, have been converted into tetra-alkylammonium salts through desilylation. This process is important for generating the anions of cyclopropanes containing a conjugative electron-withdrawing group (Blankenship, Wells, & Paquette, 1988).

Polymeric Derivatives

This compound has been used to synthesize polymeric derivatives of 1-aminocyclopropane-1-carboxylic acid. These derivatives were synthesized by reacting trimethylsilyl derivatives of this acid with polyvinyl alcohol or copolymers of maleic anhydride (Shtilman et al., 1992).

Cyclopentannulation

It has been used in cyclopentannulation processes. For instance, 1-(phenylthio)-1-(trimethylsilyl)cyclopropanes, when reductively lithiated, led to allylidenecyclopropanes, which upon thermal rearrangement, underwent a double ring expansion to form fused bicyclic systems like cyclopentenocyclohexenes (Shook et al., 1993).

Other Applications

  • It has been involved in the synthesis and reactions of trimethylsilyl derivatives with 1,3-cyclopentadiene, yielding adducts and various esters (Dolgii et al., 1977).
  • Used in reactions of 1-(trimethylsilyl)allyl chloride with organocopper compounds and carbonyl compounds (Shimizu, Shibata, & Tsuno, 1984).

Properties

IUPAC Name

1-trimethylsilylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2Si/c1-10(2,3)7(4-5-7)6(8)9/h4-5H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPDOHYDQLLZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31469-29-1
Record name 1-(trimethylsilyl)cyclopropane-1-carboxylic acid
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